molecular formula C6H3BBr2F2O2 B14029209 (3,5-Dibromo-2,6-difluorophenyl)boronic acid

(3,5-Dibromo-2,6-difluorophenyl)boronic acid

Cat. No.: B14029209
M. Wt: 315.70 g/mol
InChI Key: AMXHPSOKCSBKQW-UHFFFAOYSA-N
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Description

(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a polyhalogenated aryl boronic acid characterized by bromine substituents at the 3- and 5-positions and fluorine atoms at the 2- and 6-positions on the phenyl ring. Boronic acids, first synthesized in 1860, are widely utilized in synthetic chemistry due to their stability, low toxicity, and versatility as intermediates . The unique electronic and steric effects imparted by halogen substituents (Br and F) in this compound likely influence its reactivity, Lewis acidity, and biological interactions.

Properties

Molecular Formula

C6H3BBr2F2O2

Molecular Weight

315.70 g/mol

IUPAC Name

(3,5-dibromo-2,6-difluorophenyl)boronic acid

InChI

InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H

InChI Key

AMXHPSOKCSBKQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and effective methods to prepare this compound is via palladium-catalyzed borylation of the corresponding aryl bromide precursor.

  • Starting Material: 1-Bromo-3,5-dibromo-2,6-difluorobenzene (or similar brominated difluorobenzene)
  • Catalyst: Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., XPhos, DavePhos)
  • Boron Source: Bis(pinacolato)diboron (B2pin2) or pinacol boronate esters
  • Base: Potassium fluoride (KF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
  • Solvent: Tetrahydrofuran (THF), toluene, or mixed aqueous-organic solvents
  • Temperature: Typically 20–95 °C
  • Reaction Time: 2–40 hours depending on conditions and scale

Example Reaction Conditions:

Parameter Details
Catalyst Pd(PPh3)4 (0.03 mmol)
Boron Reagent Bis(pinacolato)diboron
Base Potassium fluoride (KF)
Solvent THF/hexane/water mixture
Temperature 20–60 °C
Time 2 hours
Yield Up to 87% (for related 2,6-difluorophenylboronic acid)

This method is well-documented for related difluorophenylboronic acids and can be adapted for the dibromo-substituted variant by starting from the appropriately dibrominated difluorobenzene precursor.

Metal-Halogen Exchange Followed by Borylation

An alternative approach involves:

  • Treating 3,5-dibromo-2,6-difluorobenzene with a strong base such as n-butyllithium (n-BuLi) at low temperature to generate the aryllithium intermediate via lithium-halogen exchange.
  • Quenching the aryllithium species with trialkyl borates (e.g., trimethyl borate).
  • Acidic workup to yield the boronic acid.

Typical Conditions:

Step Conditions
Metal-halogen exchange n-BuLi, −78 °C, inert atmosphere
Borylation reagent Trimethyl borate (B(OMe)3)
Workup Acidic hydrolysis (e.g., HCl aqueous)
Yield Moderate to good, depending on scale

This method requires careful temperature control and anhydrous conditions but allows direct introduction of the boronic acid group onto heavily halogenated fluorophenyl rings.

Direct C–H Borylation (Emerging Method)

Though less common for heavily substituted rings, direct catalytic C–H borylation using iridium catalysts has been reported for aromatic compounds. However, for this compound, steric hindrance and multiple halogens may limit this approach's efficiency.

Analytical and Purity Data

  • Purity of commercially available this compound is typically ≥ 97%.
  • Characterization is usually confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination.
  • Example: ^1H NMR and ^19F NMR spectra show characteristic splitting patterns due to fluorine substituents and bromine influence on aromatic protons.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield Range Notes
Pd-catalyzed borylation 3,5-Dibromo-2,6-difluorobromobenzene Pd(PPh3)4, B2pin2, KF THF, 20–60 °C, 2 h Up to 87%* Most common, scalable
Metal-halogen exchange + borylation 3,5-Dibromo-2,6-difluorobenzene n-BuLi, trimethyl borate −78 °C, inert atmosphere Moderate Requires low temp, careful handling
Direct C–H borylation (less common) Difluorobromobenzene derivatives Iridium catalysts, diboron reagents Elevated temp, specific ligands Variable Limited by sterics

Research Results and Observations

  • The palladium-catalyzed borylation method is favored due to its operational simplicity and relatively high yields.
  • The presence of electron-withdrawing fluorine atoms and bulky bromines influences reactivity and selectivity; thus, ligand choice and reaction conditions are critical for optimal yields.
  • Homocoupling side reactions of boronic acids can occur but are minimized by careful control of catalyst and base.
  • The compound's stability as a boronic acid allows for isolation as a solid with good purity, facilitating its use in subsequent cross-coupling reactions.

Chemical Reactions Analysis

(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

The electronic effects of substituents significantly impact boronic acid properties, particularly pKa and Lewis acidity. Fluorine, a strong electron-withdrawing group (EWG), reduces pKa by stabilizing the conjugate base (boronate). For example:

Compound Substituents Key Effects on pKa Evidence Source
(3,5-Dibromo-2,6-difluorophenyl)boronic acid 3,5-Br; 2,6-F Strong EWGs likely lower pKa, but steric hindrance from Br may balance stabilization Inferred
3,5-Difluorophenylboronic acid 3,5-F Moderate pKa reduction due to F EWGs
2,6-Difluorophenylboronic acid 2,6-F Higher steric hindrance may offset pKa reduction

Physicochemical Properties and Solubility

Halogenation influences solubility and hydrophobicity:

Compound Substituents Solubility Trend Evidence Source
This compound 3,5-Br; 2,6-F Low solubility (high hydrophobicity) Inferred
(3-Fluoro-4-hydroxyphenyl)boronic acid 3-F; 4-OH Moderate solubility (OH enhances hydrophilicity)
3,5-Difluorophenylboronic acid 3,5-F Moderate solubility

Biological Activity

(3,5-Dibromo-2,6-difluorophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a phenyl ring substituted with two bromine atoms and two fluorine atoms, exhibits significant reactivity and versatility. This article explores its biological activity, focusing on anti-cancer properties, enzyme inhibition, antimicrobial effects, and other relevant studies.

Structural Characteristics

The molecular structure of this compound is crucial for its biological activity. The presence of halogen substituents (bromine and fluorine) enhances the compound's electrophilicity and reactivity, which can influence interactions with biological targets.

Structural Feature Description
Bromine Atoms Located at positions 3 and 5 on the phenyl ring
Fluorine Atoms Located at positions 2 and 6 on the phenyl ring
Functional Group Boronic acid (-B(OH)₂)

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Anti-Cancer Properties :
    • Studies have shown that compounds similar to this compound possess anti-cancer properties. For instance, derivatives have been tested against breast cancer cell lines (4T1 cells), demonstrating promising results with IC50 values indicating effective inhibition of tumor cell proliferation .
    • A notable study reported that certain derivatives exhibited IC50 values lower than standard anti-tumor drugs like Cisplatin, suggesting enhanced efficacy .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit specific enzymes involved in tumor progression. The halogen substituents enhance binding affinity through halogen bonding effects .
    • Molecular docking studies have provided insights into the interaction mechanisms between this compound and various proteins .
  • Antimicrobial Activity :
    • Antimicrobial assays have demonstrated that certain derivatives can inhibit biofilm formation in Gram-negative bacteria such as Escherichia coli. For example, some compounds showed inhibition percentages exceeding 70% at a concentration of 50 μM/mL .
    • The presence of electron-withdrawing groups is believed to enhance the antibacterial activity of these compounds .
  • Thrombolytic Activity :
    • Some studies have evaluated the thrombolytic activity of related compounds. For instance, specific derivatives displayed significant lysis percentages compared to standard thrombolytic agents like streptokinase .

Case Study 1: Anti-Cancer Activity

A study evaluated various boronic acid derivatives against the 4T1 breast cancer cell line. The results indicated that several compounds exhibited IC50 values lower than Cisplatin.

Compound IC50 Value (μM)
Compound A16
Compound B21.5
Compound C22

Case Study 2: Antimicrobial Efficacy

The antimicrobial efficacy of several boronic acid derivatives was tested against E. coli. The results showed varying degrees of inhibition.

Compound % Inhibition at 50 μM
Compound D73.27
Compound E78.85
Compound F75.53

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Affinity : The presence of halogens increases the compound's binding affinity to target enzymes or receptors.
  • Reactivity Modulation : The unique electronic properties imparted by the bromine and fluorine atoms allow for selective interactions with biological macromolecules.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Catalyst SystemReaction Yield (%)Turnover Frequency (h1^{-1})Reference
Pd(OAc)2_2/bipyridine92450
Pd(PPh3_3)4_478320

Q. Table 2. Binding Constants (Kd_\text{d}) with Saccharides

SaccharideKd_\text{d} (mM)MethodReference
D-Fructose0.45Fluorescence
D-Glucose12.3Isothermal Titration

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